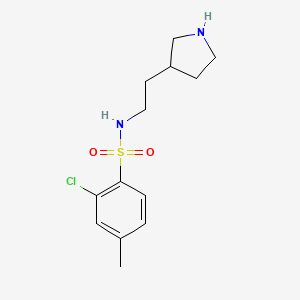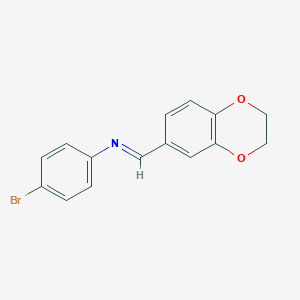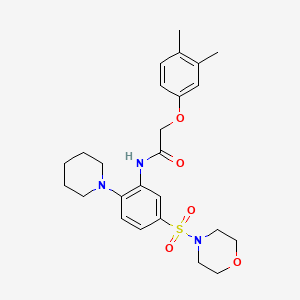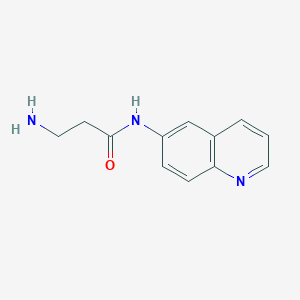
3-amino-N-quinolin-6-ylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-quinolin-6-ylpropanamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline ring system with an amino group at the 3-position and a propanamide group at the N-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-quinolin-6-ylpropanamide can be achieved through various synthetic routes. One common method involves the reaction of 3-aminoquinoline with a suitable propanoyl chloride under basic conditions to form the desired product. The reaction typically proceeds as follows:
Starting Materials: 3-aminoquinoline and propanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction.
Procedure: The 3-aminoquinoline is dissolved in an appropriate solvent (e.g., dichloromethane), and propanoyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact.
化学反应分析
Types of Reactions
3-amino-N-quinolin-6-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroquinoline derivatives, while reduction can produce amines or alcohols.
科学研究应用
3-amino-N-quinolin-6-ylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including malaria and cancer.
Industry: It is used in the development of dyes, catalysts, and materials with specific properties.
作用机制
The mechanism of action of 3-amino-N-quinolin-6-ylpropanamide involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with other cellular targets, such as enzymes and receptors, to exert its biological effects.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a similar ring structure but without the amino and propanamide groups.
3-aminoquinoline: Similar structure but lacks the propanamide group.
N-quinolin-6-ylpropanamide: Similar structure but lacks the amino group.
Uniqueness
3-amino-N-quinolin-6-ylpropanamide is unique due to the presence of both the amino and propanamide groups, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications.
属性
IUPAC Name |
3-amino-N-quinolin-6-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-6-5-12(16)15-10-3-4-11-9(8-10)2-1-7-14-11/h1-4,7-8H,5-6,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRGTVPZMKRAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)CCN)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)
![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)


![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)

![5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B7560657.png)
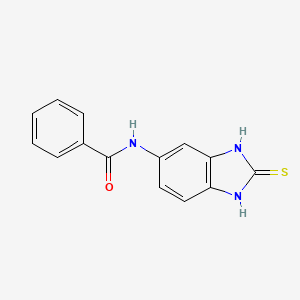
![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B7560660.png)
![3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B7560669.png)
